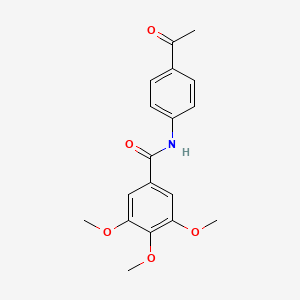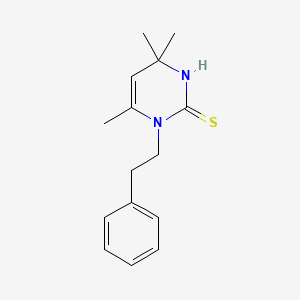
4,4,6-Trimethyl-1-(2-phenylethyl)-1,4-dihydropyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6-Trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol is a chemical compound with the molecular formula C14H17NS It is a member of the pyrimidinethiol family, characterized by the presence of a pyrimidine ring with a thiol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol typically involves the condensation of β-diketonates, an aromatic aldehyde, and ammonium acetate. This reaction is often carried out under microwave irradiation using crystalline nano-ZnO as a catalyst in ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The aromatic ring and pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
4,4,6-Trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 4,5-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol
- 4-Phenyl-2-pyrimidinethiol
Uniqueness
4,4,6-Trimethyl-1-phenethyl-1,4-dihydro-2-pyrimidinethiol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenethyl group enhances its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20N2S |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-(2-phenylethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H20N2S/c1-12-11-15(2,3)16-14(18)17(12)10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,16,18) |
InChI Key |
IMXPSBBSQIZNHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1CCC2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[(4-methylbenzyl)amino]-5-oxopentanoic acid](/img/structure/B14951653.png)
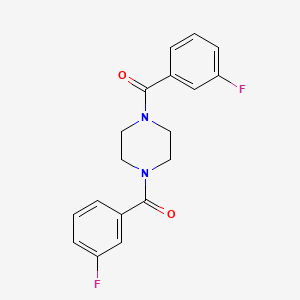
![(2-{[3-(Cyclopropylcarbamoyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14951656.png)
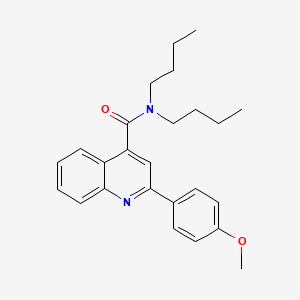
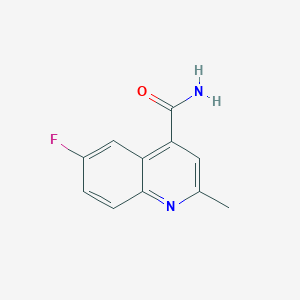
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)


![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
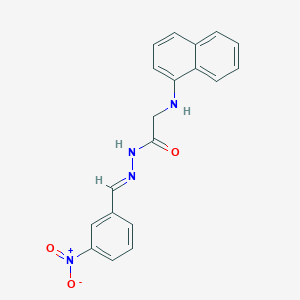
![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)
